molecular formula C8H10O5 B1585743 2',4',6'-Trihydroxyacetophenone monohydrate CAS No. 249278-28-2

2',4',6'-Trihydroxyacetophenone monohydrate

Cat. No. B1585743
M. Wt: 186.16 g/mol
InChI Key: GDSIBPPJKSBCMF-UHFFFAOYSA-N
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Description

2,4,6-Trihydroxyacetophenone monohydrate (THA) is an organic compound with the molecular formula C8H8O5·H2O. It is a crystalline powder that is water-soluble and has a melting point of 124-125°C. THA has a broad range of applications in pharmaceuticals, biochemistry, and chemical synthesis. It is also used in the production of cosmetics, food additives, and pesticides.

Scientific Research Applications

Choleretic Activity

2',4',6'-Trihydroxyacetophenone has been identified as a potent choleretic agent, which induces choleresis (an increase in the volume of bile produced by the liver) in rats. Its choleretic activity is significantly influenced by the number and position of hydroxy substituents on the benzene nucleus. This compound was found to induce both a high bile flow rate and a high bile salt output, leading to lower plasma cholesterol levels and low lithogenic potential of the bile (Piyachaturawat et al., 2000).

Mass Spectrometry Applications

2',4',6'-Trihydroxyacetophenone (THAP) serves as an effective matrix for matrix-assisted laser desorption/ionization time-of-flight (MALDI/TOF) mass spectrometry. It offers improved sensitivity for the detection of acidic oligosaccharides, glycopeptides, and DNA, making it a valuable tool for rapid identification of changes in carbohydrate composition in glycoproteins (Papac et al., 1996; Zhu et al., 1996), (Zhu et al., 1996).

Antimicrobial Activity

Compounds derived from 2',4',6'-Trihydroxyacetophenone, such as geranyloxy- and farnesyloxy-acetophenone derivatives, have shown promising antimicrobial activity against major oral pathogens. This suggests their potential for preventing or treating common oral infections, including dental caries, periodontal disease, and candidiasis (Bonifait et al., 2012).

Green Chemistry

The green synthesis of 2',4'-Dihydroxyacetophenone, a related compound, from resorcinol and acetic acid has been studied using non-polluting and reusable catalysts. This approach aligns with the principles of green chemistry, emphasizing environmentally friendly methods (Yadav & Joshi, 2002).

Enzymatic Studies

In the study of 2,4'-Dihydroxyacetophenone dioxygenase, an enzyme that catalyzes the oxygenative C-C bond cleavage of α-hydroxy ketones, insights into the enzyme's mechanism were gained. Biomimetic iron(II)-α-hydroxy ketone complexes were used to understand the enzymatic process, contributing to knowledge in enzymology and biochemistry (Rahaman, Paria & Paine, 2015).

Structural and Synthesis Studies

Various studies have focused on the synthesis and structural analysis of 2',4',6'-Trihydroxyacetophenone and its derivatives, contributing to the field of organic chemistry. These include studies on novel synthesis methods, structural characterization, and analysis of physical properties (Hatakeda et al., 1977; Yamaguchi et al., 1987; Arjunan et al., 2014), (Yamaguchi et al., 1987), (Arjunan et al., 2014).

properties

IUPAC Name

1-(2,4,6-trihydroxyphenyl)ethanone;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4.H2O/c1-4(9)8-6(11)2-5(10)3-7(8)12;/h2-3,10-12H,1H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSIBPPJKSBCMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379415
Record name 2',4',6'-Trihydroxyacetophenone monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',4',6'-Trihydroxyacetophenone monohydrate

CAS RN

249278-28-2
Record name 2',4',6'-Trihydroxyacetophenone monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',4',6'-Trihydroxyacetophenone monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
402
Citations
EA Ferreira, EF Gris, JM Rebello, JFG Correia… - Planta …, 2011 - thieme-connect.com
This study evaluated the hypolipidemic and antiobesity effects of phloroacetophenone (2′, 4′, 6′-trihydroxyacetophenone, THA) isolated from Myrcia multiflora and their relationship …
Number of citations: 22 www.thieme-connect.com
OP Charkin, NM Klimenko, BG Chen, SH Lin… - Russian journal of …, 2011 - Springer
The equilibrium geometric parameters and the energetic and spectroscopic characteristics of low lying conformers for series of polyhydroxyl molecules and ions in which sodium atoms …
Number of citations: 4 link.springer.com
J Dahdele, I Danaee, GR Rashed - Journal of the Chilean Chemical …, 2016 - SciELO Chile
Adsorption isotherm of N, N'-bis (2, 4, 6-trihydroxyacetophenone)-2, 2-dimethylpropandiimine (THAPDP) as an environmentally friendly Salen Ligand corrosion inhibitor on mild steel …
Number of citations: 8 www.scielo.cl
LP Oehlers, AN Perez, RB Walter - Rapid Communications in …, 2005 - Wiley Online Library
The reagent 4‐sulfophenyl isothiocyanate (SPITC) is an effective, stable, and inexpensive alternative to commercially available reagents used in the N‐terminal sulfonation of peptides …
S Frison-Norrie, P Sporns - Journal of agricultural and food …, 2001 - ACS Publications
Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is a new technique that can be used to determine the molecular composition of polysorbate …
Number of citations: 84 pubs.acs.org
J Zhang, W Xiong, Y Wen, X Fu, X Lu… - Organic & …, 2022 - pubs.rsc.org
The prenylation of phenolic substrates promoted by magnesium dicarboxylates was developed. An investigation of the scope demonstrated that substrates with electron-donating group(…
Number of citations: 5 pubs.rsc.org
SJ Yin, H Chen, S Wang, Y Wang, FQ Yang - Heliyon, 2023 - cell.com
2 transform infrared spectroscopy; LOD, limit of detection; LOQ, limit of quantification; 23 MALDI-TOF-MS, Matrix-assisted laser desorption/ionization time-of-flight mass 24 spectrometry; …
Number of citations: 1 www.cell.com
D Šagi, P Kienz, J Denecke, T Marquardt… - …, 2005 - Wiley Online Library
A general strategy for the structural evaluation of N‐glycosylation, a common post‐translational protein modification, is presented. The methods for the release of N‐linked glycans from …
JE Reyes-Martíneza, M Hartmanna… - … damselae α2, 6 …, 2014 - search.proquest.com
Sulphuric acid, trypsin, hydrogen peroxide, sinapic acid, dimethyl sulfoxide (DMSO), N, N-dimethylformamide(DMF), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (…
Number of citations: 0 search.proquest.com
Z Huang, X Liang, Y Wang, M Mo… - Pest Management …, 2023 - Wiley Online Library
BACKGROUND Agaricus bisporus is the most widely cultivated and consumed mushroom worldwide. Pseudomonas ‘gingeri’ is the only pathogenic causative agent of ginger blotch in A…
Number of citations: 3 onlinelibrary.wiley.com

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